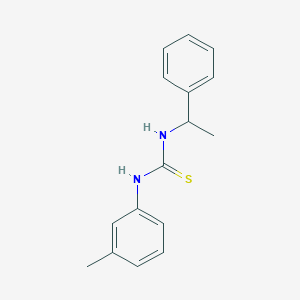![molecular formula C15H17F3N2O2 B4613837 N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4613837.png)
N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Overview
Description
N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C15H17F3N2O2 and its molecular weight is 314.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12421228 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antiplasmodial Properties
A series of compounds, including those structurally related to N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide, were synthesized and evaluated for their in vitro antiplasmodial properties. These compounds showed potential biological activity against Plasmodium falciparum, suggesting their possible application in malaria treatment. The mode of action was explored through molecular docking against parasite lactate dehydrogenase, indicating a mechanism that involves hindering lactate entry, thus inhibiting the enzyme's activity. These findings highlight the compounds' low toxicity against monkey kidney Vero cells, suggesting a promising therapeutic index (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial Agents
Novel derivatives, including those structurally akin to this compound, were synthesized and assessed for their antibacterial and antifungal activities. Selected compounds exhibited promising antibacterial and antifungal effects against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Drug Design
Research into indole acetamide derivatives has explored their potential as anti-inflammatory drugs. The synthesis of specific indole acetamide compounds and their evaluation through in silico modeling targeting cyclooxygenase domains underscored their theoretical anti-inflammatory activity. This approach provided insights into the compounds' structure-activity relationships and their possible therapeutic applications (Al-Ostoot et al., 2020).
Synthesis Techniques and Chemical Analysis
Chemoselective Acetylation
The process optimization, mechanism, and kinetics of chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, were studied. This research provides valuable insights into efficient synthesis methods for related compounds, including this compound (Magadum & Yadav, 2018).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were carried out. These compounds showed significant antioxidant activity, suggesting their potential utility in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Properties
IUPAC Name |
N-[1-butyl-2-oxo-7-(trifluoromethyl)-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-3-4-8-20-13-10(12(14(20)22)19-9(2)21)6-5-7-11(13)15(16,17)18/h5-7,12H,3-4,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDCKQOMSDHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(4-nitrophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4613759.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4613764.png)
![ethyl 1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B4613768.png)
![N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4613774.png)
![methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4613777.png)
![2-[(2-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4613778.png)

![N-{4-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4613780.png)
![N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4613787.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4613794.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4613803.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4613812.png)
![N-[2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B4613823.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide](/img/structure/B4613848.png)
